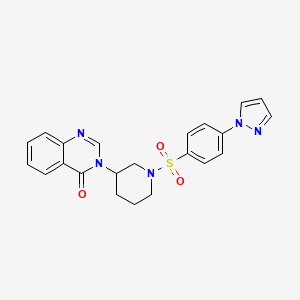
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibition effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features multiple functional groups, including a quinazolinone core, a piperidine ring, and a pyrazole moiety. This unique combination contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For example, compounds derived from quinazolinone structures have been reported to possess potent antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 50 µg/mL |
| A2 | S. aureus | 25 µg/mL |
| A3 | C. albicans | 30 µg/mL |
These results indicate that derivatives similar to this compound may be effective against various pathogens, suggesting potential applications in treating infections.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells.
Table 2: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 12 |
| A3 | HT-29 | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against the respective cell line.
Enzyme Inhibition
In addition to antimicrobial and cytotoxic activities, quinazolinone derivatives have been investigated for their ability to inhibit enzymes involved in various biological processes. For instance, some studies suggest that these compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| A1 | PARP | 14 |
| A2 | Topoisomerase II | 22 |
The ability of these compounds to inhibit key enzymes highlights their potential as therapeutic agents in cancer treatment.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising biological activities:
- Zayed et al. synthesized N3-sulfonamide substituted quinazolinones and reported enhanced antibacterial activity upon specific substitutions on the aromatic ring .
- Sojitra et al. developed new derivatives with improved antimicrobial properties through structural modifications .
- Orvieto et al. introduced pyrazolo[1,5-a]quinazolin-5(4H)-ones as potent PARP inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines .
Eigenschaften
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-22-20-6-1-2-7-21(20)23-16-26(22)18-5-3-13-25(15-18)31(29,30)19-10-8-17(9-11-19)27-14-4-12-24-27/h1-2,4,6-12,14,16,18H,3,5,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHNVRNLAFCTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














